molecular formula C15H17N3O3 B4942458 [2,5-Dioxo-1-(4-propoxy-phenyl)-pyrrolidin-3-ylamino]-acetonitrile

[2,5-Dioxo-1-(4-propoxy-phenyl)-pyrrolidin-3-ylamino]-acetonitrile

Cat. No.: B4942458
M. Wt: 287.31 g/mol
InChI Key: DZLMGZKUMANCAO-UHFFFAOYSA-N
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Description

[2,5-Dioxo-1-(4-propoxy-phenyl)-pyrrolidin-3-ylamino]-acetonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a propoxyphenyl group, and an acetonitrile moiety. The presence of these functional groups makes it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,5-Dioxo-1-(4-propoxy-phenyl)-pyrrolidin-3-ylamino]-acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-propoxybenzaldehyde with pyrrolidine-2,5-dione under specific conditions to form an intermediate. This intermediate is then reacted with acetonitrile in the presence of a suitable catalyst to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[2,5-Dioxo-1-(4-propoxy-phenyl)-pyrrolidin-3-ylamino]-acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

[2,5-Dioxo-1-(4-propoxy-phenyl)-pyrrolidin-3-ylamino]-acetonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [2,5-Dioxo-1-(4-propoxy-phenyl)-pyrrolidin-3-ylamino]-acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    [2,5-Dioxo-1-(4-methoxy-phenyl)-pyrrolidin-3-ylamino]-acetonitrile: Similar structure with a methoxy group instead of a propoxy group.

    [2,5-Dioxo-1-(4-ethoxy-phenyl)-pyrrolidin-3-ylamino]-acetonitrile: Contains an ethoxy group instead of a propoxy group.

    [2,5-Dioxo-1-(4-butoxy-phenyl)-pyrrolidin-3-ylamino]-acetonitrile: Features a butoxy group in place of the propoxy group.

Uniqueness

The uniqueness of [2,5-Dioxo-1-(4-propoxy-phenyl)-pyrrolidin-3-ylamino]-acetonitrile lies in its specific functional groups, which confer distinct chemical and biological properties. The propoxy group, in particular, may influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-2-9-21-12-5-3-11(4-6-12)18-14(19)10-13(15(18)20)17-8-7-16/h3-6,13,17H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLMGZKUMANCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323474
Record name 2-[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642617
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

499100-21-9
Record name 2-[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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